Jaconine Hydrochloride: A Technical Overview of its Chemical Properties, Biological Activity, and Analysis
Jaconine Hydrochloride: A Technical Overview of its Chemical Properties, Biological Activity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jaconine is a pyrrolizidine (B1209537) alkaloid (PA) notable for its presence in various plant species, particularly of the Senecio genus. As a member of this class, it is recognized for its potential biological activities, which are paralleled by significant toxicological concerns, primarily hepatotoxicity. This technical guide provides a comprehensive overview of Jaconine hydrochloride, focusing on its chemical and physical properties, mechanism of action, and methodologies for its analysis. While specific pharmacological data for Jaconine hydrochloride is limited, this document extrapolates from the known characteristics of Jaconine and the broader class of pyrrolizidine alkaloids to offer a detailed resource for researchers.
Introduction
Jaconine is structurally defined as a pyrrolizidine alkaloid, an ester formed from a necine base and necic acids. It is specifically the chlorhydrin derivative of Jacobine (B1672728), formed by the reaction of Jacobine with hydrochloric acid. There is some ambiguity in the literature regarding its specific CAS number and molecular formula as a hydrochloride salt. The CAS number for Jaconine is consistently cited as 480-75-1 with a molecular formula of C₁₈H₂₆ClNO₆.[1][2][3] Some commercial suppliers list "Jaconine hydrochloride" with a distinct CAS number (7251-11-8) and a molecular formula of C₁₈H₂₇Cl₂NO₆. For the purposes of this guide, we will focus on the properties and activities associated with Jaconine (CAS 480-75-1), which is itself a hydrochloride adduct to the jacobine structure.
Pyrrolizidine alkaloids are of significant interest due to their dual nature: they possess a range of pharmacological properties, including antimicrobial and potential anticancer effects, but are also potent toxins. Their primary toxicity is linked to their metabolic activation in the liver, leading to highly reactive pyrrolic esters that can cause severe liver damage.[4]
Physicochemical Properties
The physicochemical properties of Jaconine are crucial for its handling, formulation, and analysis. The available data is summarized in the table below.
| Property | Value | Source |
| CAS Number | 480-75-1 | [1][2][3] |
| Molecular Formula | C₁₈H₂₆ClNO₆ | [1][2] |
| Molecular Weight | 387.86 g/mol | [1] |
| IUPAC Name | (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | [2] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO, chloroform, and ethanol. | [3] |
| Storage | Store desiccated at -20°C for long-term stability. | [3] |
Biological Activity and Mechanism of Action
The biological activity of Jaconine is intrinsically linked to its chemical structure as a pyrrolizidine alkaloid.
Pharmacological Potential
While comprehensive pharmacological studies on Jaconine are not abundant, preliminary findings and the activities of related PAs suggest potential therapeutic applications. Some reports indicate that Jaconine may have inhibitory effects on cancer cells and certain infectious diseases.[1] It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica serovar Typhimurium.[1] Additionally, an inhibitory effect on the development of skin cancer in tissue culture has been observed.[1]
Toxicological Profile and Mechanism of Genotoxicity
The primary toxicological concern with Jaconine, as with other 1,2-unsaturated pyrrolizidine alkaloids, is its genotoxicity, which is a precursor to its hepatotoxic, carcinogenic, mutagenic, and teratogenic effects.[4][5] The toxicity of Jaconine is not inherent to the molecule itself but arises from its metabolic activation.
The mechanism of action is a multi-step process:
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Metabolic Activation: In the liver, cytochrome P450 enzymes metabolize Jaconine into highly reactive electrophilic pyrrolic esters.[4]
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DNA Adduct Formation: These reactive metabolites readily attack nucleophilic centers in cellular macromolecules, with a primary affinity for DNA.[4]
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Cellular Damage: The formation of DNA adducts and cross-links disrupts essential cellular processes like DNA replication and transcription. This disruption leads to cellular damage, and in cases of chronic exposure, can initiate carcinogenesis.[4]
Studies on the closely related PA, Jacobine, have demonstrated the induction of significant dose-dependent DNA-DNA interstrand cross-linking and DNA-protein cross-linking in the liver of rats.[6] It is highly probable that Jaconine induces a similar spectrum of DNA damage.[6]
Experimental Protocols
Detailed experimental protocols for Jaconine are scarce in the public domain. However, general methodologies for the extraction and analysis of pyrrolizidine alkaloids from various matrices are well-established. Below is a representative workflow for the quantitative analysis of PAs in herbal materials.
Quantitative Analysis of Pyrrolizidine Alkaloids by SPE-LC-MS/MS
This protocol outlines a general procedure and may require optimization for specific sample matrices.
4.1.1. Materials and Reagents
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Reference Standards: High-purity Jaconine standard.
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Solvents: Acetonitrile, Methanol (B129727), Water (LC-MS grade).
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Reagents: Formic acid, Sulfuric acid (e.g., 0.05 M), Ammonia (B1221849) solution.
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SPE Cartridges: Strong cation exchange (SCX) or mixed-mode cation exchange (MCX) cartridges.
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Sample Matrix: Dried and ground plant material.
4.1.2. Sample Preparation and Extraction
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Extraction: Weigh an appropriate amount of the homogenized plant material (e.g., 2.0 g) into a centrifuge tube. Add an acidic extraction solution (e.g., 20 mL of 0.05 M sulfuric acid). The sample should be fully wetted. Extraction is typically facilitated by ultrasonication for a set period (e.g., 15 minutes) at ambient temperature. A second extraction of the pellet is often performed to ensure complete recovery.
-
Centrifugation: Centrifuge the sample (e.g., for 10 minutes at 3800 x g) to separate the supernatant.
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Neutralization: Combine the supernatants and neutralize the extract with an ammonia solution prior to solid-phase extraction.
4.1.3. Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
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Loading: Load the neutralized extract onto the conditioned cartridge.
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Washing: Wash the cartridge with water and then a low-concentration organic solvent (e.g., methanol) to remove interfering substances.
-
Elution: Elute the pyrrolizidine alkaloids with an ammoniated organic solvent (e.g., 5% ammonia in methanol).
4.1.4. Analysis by UHPLC-MS/MS
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Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a precise volume of the initial mobile phase.
-
Chromatographic Separation: Perform separation using a suitable C18 column with a gradient elution program using mobile phases such as water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
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Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection of Jaconine.
Conclusion
Jaconine hydrochloride, a pyrrolizidine alkaloid derived from Jacobine, presents a dual profile of potential pharmacological activity and significant toxicological risk. Its mechanism of action, centered on genotoxicity following metabolic activation in the liver, is characteristic of its chemical class. While specific data on Jaconine hydrochloride remains limited, the information available for Jaconine and related PAs provides a solid foundation for further research. The analytical methodologies outlined in this guide offer a starting point for the accurate quantification of Jaconine in various matrices, which is essential for both toxicological assessment and potential therapeutic development. Further investigation is warranted to fully elucidate the specific pharmacological and toxicological profile of Jaconine hydrochloride to better understand its potential applications and risks.
References
- 1. Jaconine | 480-75-1 | FJ139146 | Biosynth [biosynth.com]
- 2. Jaconine | C18H26ClNO6 | CID 5351515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Jaconine | 480-75-1 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Jaconine | CAS:480-75-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Genotoxicity of the pyrrolizidine alkaloid jacobine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
